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Compound of Interest

Compound Name: TPA 023

Cat. No.: B1682440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and

metabolism of TPA-023 (also known as MK-0777), a selective GABAA α2/α3 receptor partial

agonist. TPA-023 has been investigated for its potential as a non-sedating anxiolytic. This

document summarizes key pharmacokinetic parameters, details metabolic pathways, and

outlines the experimental methodologies used in its preclinical and clinical evaluation.

Pharmacokinetics
TPA-023 has been studied in various species, including rats, dogs, and humans. The

pharmacokinetic profile demonstrates good oral absorption and a moderate half-life in humans.

Preclinical Pharmacokinetics
In preclinical studies, TPA-023 exhibited good oral bioavailability in rats and dogs.[1] The half-

life after intravenous administration was relatively short, ranging from 0.6 to 1.5 hours in rats,

dogs, and rhesus monkeys.[1]
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Species
Oral Bioavailability
(%)

Half-life (i.v.) (h) Reference

Rat 36 0.6 - 1.5 [1]

Dog 54 0.6 - 1.5 [1]

Rhesus Monkey 1 0.6 - 1.5 [1]

Human Pharmacokinetics
In humans, TPA-023 is rapidly absorbed after oral administration, with maximum plasma

concentrations (Tmax) achieved approximately 2 hours after dosing.[2] The pharmacokinetics

appear to be dose-dependent.[3] The apparent terminal half-life of an immediate-release

formulation is in the range of 6 to 7 hours.[3][4] A controlled-release formulation has been

shown to prolong drug exposure.

Dose (mg) Cmax (ng/mL) Tmax (h) Half-life (h) Reference

0.5 5 ~2 7.3 [3]

1.5 13 ~2 7.3 [3]

3.0 28 ~2 6.7 [3][2]

Metabolism
TPA-023 is extensively metabolized in humans, with only trace amounts of the unchanged

parent drug recovered in excreta.[2] The primary metabolic pathways are t-butyl hydroxylation

and N-deethylation.[1][3][2][4] In vitro studies have identified Cytochrome P450 3A4 (CYP3A4)

as the major enzyme responsible for its oxidative metabolism.[3][4]

A human metabolism and disposition study using radiolabeled [14C]-TPA023 revealed that

after a single 3.0 mg oral dose, a mean of 82.6% of the total radioactivity was recovered within

7 days, with 53.2% in the urine and 29.4% in the feces.[2] In addition to the primary oxidative

metabolites, direct N-glucuronidation of the parent compound was also identified as a

metabolic pathway, with the N1-glucuronide of TPA-023 accounting for approximately 10.3% of

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20230761/
https://pubmed.ncbi.nlm.nih.gov/20230761/
https://pubmed.ncbi.nlm.nih.gov/20230761/
https://pubmed.ncbi.nlm.nih.gov/16510541/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6494020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6494020/
https://www.ovid.com/journals/cnsnt/abstract/10.1111/j.1527-3458.2007.00034.x~gabaa-receptor-subtype-selective-efficacy-tpa023-an-23?redirectionsource=fulltextview
https://pmc.ncbi.nlm.nih.gov/articles/PMC6494020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6494020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6494020/
https://pubmed.ncbi.nlm.nih.gov/16510541/
https://pubmed.ncbi.nlm.nih.gov/16510541/
https://pubmed.ncbi.nlm.nih.gov/20230761/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6494020/
https://pubmed.ncbi.nlm.nih.gov/16510541/
https://www.ovid.com/journals/cnsnt/abstract/10.1111/j.1527-3458.2007.00034.x~gabaa-receptor-subtype-selective-efficacy-tpa023-an-23?redirectionsource=fulltextview
https://pmc.ncbi.nlm.nih.gov/articles/PMC6494020/
https://www.ovid.com/journals/cnsnt/abstract/10.1111/j.1527-3458.2007.00034.x~gabaa-receptor-subtype-selective-efficacy-tpa023-an-23?redirectionsource=fulltextview
https://pubmed.ncbi.nlm.nih.gov/16510541/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the administered dose in urine.[2] The major circulating metabolites in plasma were the t-butyl

hydroxy and N-desethyl metabolites, along with their glucuronide conjugates.[2]
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Caption: Major metabolic pathways of TPA-023.

Experimental Protocols
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for the metabolism of TPA-023.

Methodology:

Enzyme Sources: Human liver microsomes and recombinant human CYP isozymes

(including CYP3A4).

Incubation: TPA-023 was incubated with human liver microsomes in the presence of

NADPH. To identify the specific CYP enzymes involved, incubations were also performed

with a panel of recombinant human CYP isozymes.
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Inhibition Studies: To confirm the role of CYP3A4, inhibition studies were conducted using

CYP3A-specific chemical inhibitors (e.g., ketoconazole) and inhibitory antibodies.

Analysis: The formation of metabolites was monitored over time using high-performance

liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to identify and

quantify the metabolic products.

Human Pharmacokinetic and Metabolism Study (Polsky-
Fisher et al., 2006)
Objective: To investigate the metabolism and disposition of TPA-023 in healthy male

volunteers.

Methodology:

Study Design: A single-center, open-label, single-dose study.

Subjects: Five healthy, fasted male subjects.

Drug Administration: A single oral dose of 3.0 mg of [14C]-TPA023 (99 µCi) was

administered in a propylene glycol/water (10:90 v/v) solution.[2]

Sample Collection: Blood, urine, and feces were collected for 7 days post-dose.

Analysis:

Total radioactivity in plasma, urine, and feces was measured by liquid scintillation

counting.

Plasma samples were analyzed to determine the concentration of the parent drug and its

metabolites.

Radiochromatographic analysis of urine and feces was performed to profile and identify

the metabolites.

Drug-Drug Interaction Study with Itraconazole
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Objective: To assess the effect of a potent CYP3A4 inhibitor, itraconazole, on the

pharmacokinetics of TPA-023.

Methodology:

Study Design: A drug-drug interaction study was conducted in healthy volunteers.

Procedure: The specific details of the study design, such as the doses of TPA-023 and

itraconazole, the duration of itraconazole pre-treatment, and the blood sampling schedule,

are not fully detailed in the available literature. However, such studies typically involve

administering TPA-023 alone and then again after a period of treatment with the inhibitor

(itraconazole) to compare the pharmacokinetic parameters.

Outcome: The study confirmed that co-administration of itraconazole, a strong CYP3A4

inhibitor, significantly increased the systemic exposure of TPA-023, consistent with CYP3A4

being the major enzyme responsible for its clearance.

Experimental Workflow for a Typical Human
Pharmacokinetic Study
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Caption: General workflow for a human pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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